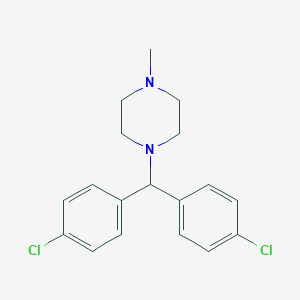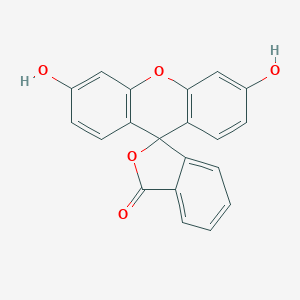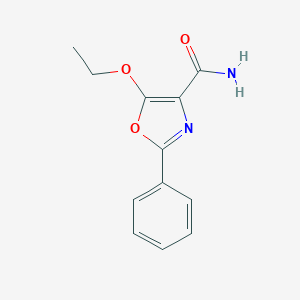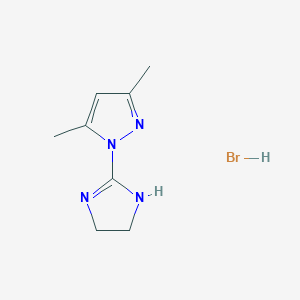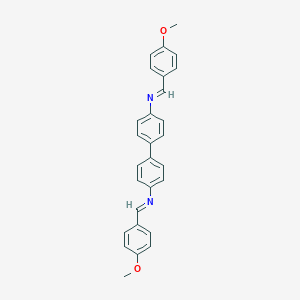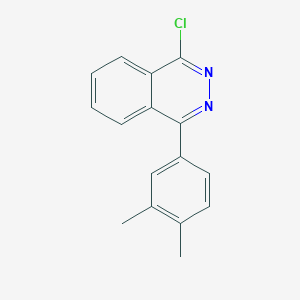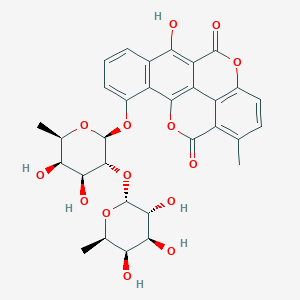
3''-Demethylchartreusin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3''-Demethylchartreusin is a natural product that has been isolated from the fermentation broth of Streptomyces chartreusis. It belongs to the anthracycline family of antibiotics and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 3''-Demethylchartreusin involves the inhibition of topoisomerase II, which is an enzyme essential for DNA replication and cell division. The drug intercalates into the DNA double helix, causing DNA damage and subsequent cell death. It also induces apoptosis, which is a programmed cell death mechanism that is triggered in response to DNA damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3''-Demethylchartreusin include the induction of DNA damage, cell cycle arrest, and apoptosis. It also exhibits anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, it has been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3''-Demethylchartreusin in lab experiments is its potent anticancer properties. It has shown promising results in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. However, one of the limitations of using 3''-Demethylchartreusin is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3''-Demethylchartreusin. One of the areas of interest is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of its potential as a combination therapy with other anticancer drugs. Additionally, the exploration of its antibacterial and antifungal activities could lead to the development of new antibiotics. Finally, the study of its immune-modulatory effects could have implications for the treatment of autoimmune diseases.
Conclusion:
In conclusion, 3''-Demethylchartreusin is a natural product with potent anticancer, antibacterial, and antifungal properties. Its mechanism of action involves the inhibition of topoisomerase II and the induction of DNA damage and apoptosis. Despite its limitations, it has shown promising results in scientific research applications and has several future directions for further investigation.
Méthodes De Synthèse
The synthesis of 3''-Demethylchartreusin involves the isolation of Streptomyces chartreusis from soil samples. The fermentation broth is then extracted with organic solvents, and the resulting crude extract is purified using various chromatographic techniques. The final product is obtained in the form of a red crystalline powder.
Applications De Recherche Scientifique
3''-Demethylchartreusin has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent cytotoxicity against multidrug-resistant cancer cells. In addition to its anticancer properties, 3''-Demethylchartreusin has also been shown to possess antibacterial and antifungal activities.
Propriétés
Numéro CAS |
128229-64-1 |
|---|---|
Nom du produit |
3''-Demethylchartreusin |
Formule moléculaire |
C31H30O14 |
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione |
InChI |
InChI=1S/C31H30O14/c1-9-7-8-14-17-15(9)28(38)44-26-16-12(22(34)19(18(17)26)29(39)42-14)5-4-6-13(16)43-31-27(24(36)21(33)11(3)41-31)45-30-25(37)23(35)20(32)10(2)40-30/h4-8,10-11,20-21,23-25,27,30-37H,1-3H3/t10-,11-,20+,21+,23+,24+,25-,27-,30-,31+/m1/s1 |
Clé InChI |
YEHWMDOPGZMLDO-LGBQEXNSSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O |
Autres numéros CAS |
128229-64-1 |
Synonymes |
3''-demethylchartreusin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



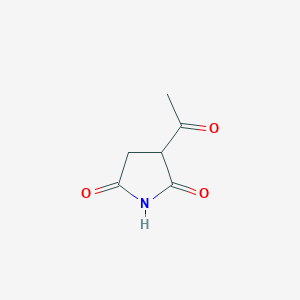
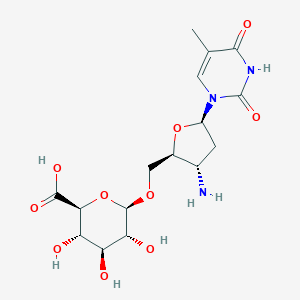
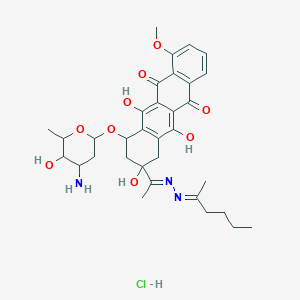
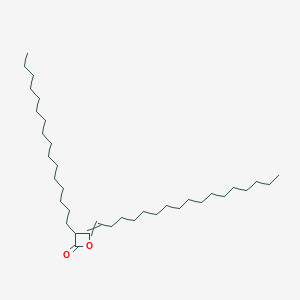
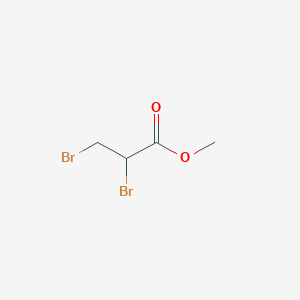
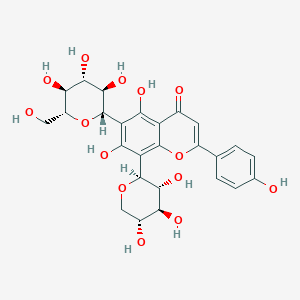
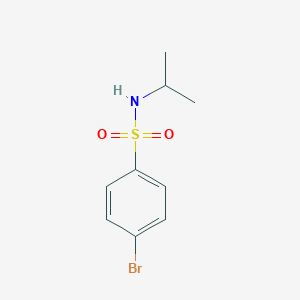
![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)
